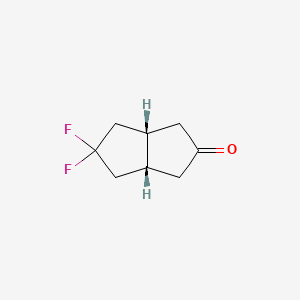

Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one

Description

Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one is a bicyclic ketone characterized by a fused pentalenone core with two fluorine atoms at the 5,5-positions. Fluorination at the 5,5-positions likely enhances electronegativity, metabolic stability, and lipophilicity compared to non-fluorinated analogs, making it valuable in medicinal chemistry and materials science .

Properties

Molecular Formula |

C8H10F2O |

|---|---|

Molecular Weight |

160.16 g/mol |

IUPAC Name |

(3aR,6aS)-5,5-difluoro-1,3,3a,4,6,6a-hexahydropentalen-2-one |

InChI |

InChI=1S/C8H10F2O/c9-8(10)3-5-1-7(11)2-6(5)4-8/h5-6H,1-4H2/t5-,6+ |

InChI Key |

XLXHKWUHWJMLKF-OLQVQODUSA-N |

Isomeric SMILES |

C1[C@@H]2CC(C[C@@H]2CC1=O)(F)F |

Canonical SMILES |

C1C2CC(CC2CC1=O)(F)F |

Origin of Product |

United States |

Preparation Methods

Difluorination Techniques

Selective incorporation of geminal difluoro groups is a critical step in preparing the target compound. Recent advances in organofluorine chemistry provide several approaches:

Transition Metal-Free Photochemical C–F Activation:

This method generates gem-difluoromethyl radicals under mild conditions using benzenethiol as an organophotocatalyst in open-air environments. It enables the installation of difluoromethyl groups onto unsaturated substrates, which can be adapted for bicyclic systems resembling the hexahydropentalene scaffold. Density functional theory (DFT) studies support the efficiency and selectivity of this approach, making it a promising route for difluorination without the need for expensive metal catalysts.Difluorocarbene Insertion via Copper Catalysis:

A novel catalytic transformation uses copper to stabilize difluorocarbene species generated from organofluorine precursors. This species selectively inserts into epoxides, leading to α,α-difluoro-oxetanes. Although primarily demonstrated for oxetane ring formation, this strategy exemplifies controlled difluorination and ring construction that could be adapted for related bicyclic ketones like hexahydropentalenones.

Bicyclic Ketone Formation

The hexahydropentalene core is a bicyclic system that can be synthesized through cyclization strategies starting from appropriate precursors:

- Convergent Synthesis Using Difluorinated Cyclobutane Precursors:

A convergent synthetic approach involves the preparation of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key intermediate. This compound can be synthesized from dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate, which itself arises from deoxofluorination of cyclobutanone derivatives. Subsequent double alkylation reactions with binucleophiles lead to bicyclic frameworks bearing gem-difluoro substituents. This method has been successfully applied to synthesize 6,6-difluorospiro[3.3]heptane scaffolds, which share structural similarity with hexahydropentalenones. The ability to conduct these reactions on a multigram scale (up to 0.47 kg) underscores the practicality of this approach for Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one synthesis.

Convergent Synthetic Strategies

The preparation of this compound benefits from convergent strategies that combine fluorinated intermediates with cyclization steps:

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of difluorinated cyclobutane intermediate | Deoxofluorination of cyclobutanone derivatives | 1,1-bis(bromomethyl)-3,3-difluorocyclobutane |

| 2 | Double alkylation with binucleophiles | Alkylation agents under controlled conditions | Formation of bicyclic difluorinated intermediates |

| 3 | Cyclization and ketone formation | Acid/base catalysis or thermal cyclization | Hexahydropentalen-2(1H)-one core with gem-difluoro substituents |

| 4 | Purification and characterization | Chromatography, crystallization | Pure this compound |

This stepwise approach allows for modular synthesis and optimization at each stage, facilitating scale-up and structural diversification.

Scalability and Yield:

The convergent synthetic routes enable production on a multigram to kilogram scale with relatively short reaction sequences (6–10 steps), achieving yields sufficient for pharmaceutical and synthetic applications.Mechanistic Insights:

Photochemical C–F activation and copper-catalyzed difluorocarbene insertion have been elucidated through computational studies, providing mechanistic understanding that aids in optimizing reaction conditions and selectivity.Applications:

The prepared difluorinated bicyclic ketones serve as valuable building blocks for drug discovery due to their conformational rigidity and metabolic stability imparted by fluorine atoms. These scaffolds are promising for the development of fluorinated analogs with improved pharmacokinetic profiles.

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Transition Metal-Free Photochemical C–F Activation | Uses benzenethiol photocatalyst, mild conditions | Metal-free, operationally simple, selective radical generation | Primarily demonstrated on acrylamide derivatives, adaptation needed |

| Copper-Catalyzed Difluorocarbene Insertion | Copper stabilizes difluorocarbene, selective ring formation | High selectivity, novel ring systems | Limited to epoxide substrates, requires organofluorine precursors |

| Convergent Synthesis via Difluorinated Cyclobutane Intermediates | Double alkylation and cyclization steps | Scalable, modular, applicable to bicyclic ketones | Multi-step synthesis, requires careful precursor preparation |

The preparation of this compound is achievable through advanced fluorination techniques combined with convergent synthetic strategies involving difluorinated cyclobutane intermediates. Transition metal-free photochemical methods and copper-catalyzed difluorocarbene insertions represent innovative approaches to introduce geminal difluoro groups. The convergent synthetic route leveraging double alkylation and cyclization offers a practical, scalable pathway to the target bicyclic ketone with high purity and yield. These methodologies collectively provide a robust foundation for further exploration and application of fluorinated bicyclic ketones in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of difluorinated carboxylic acids.

Reduction: Formation of hexahydropentalen-2(1H)-one.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5,5-Dimethylhexahydropentalenone Derivative

- Structure : (3aR,6aS)-5,5-Dimethyltetrahydro-1H-spiro[[1,3]dioxane-2,2-pentalen]-5(3H)-one (CAS 92007-37-9) .

- Molecular Formula : C₁₃H₂₀O₃ (vs. C₈H₁₀F₂O for the difluoro compound).

- Key Differences: Substituents: Methyl groups at 5,5-positions vs. fluorine atoms. Functional Groups: Incorporates a spiro-1,3-dioxane ring, absent in the difluoro compound. Solubility: Soluble in chloroform, ethyl acetate, and methanol due to polar dioxane and ketone groups . The difluoro analog may exhibit higher lipophilicity due to fluorine’s hydrophobic nature.

- Applications : The dioxane ring enhances stability for synthetic intermediates, while fluorination in the target compound could improve bioavailability in drug design.

Parent Hexahydropentalenone

- Structure: (3aRS,6aSR)-Hexahydro-2(1H)-pentalenone (CAS 19915-11-8) .

- Molecular Formula : C₈H₁₂O (vs. C₈H₁₀F₂O).

- Key Differences: Substituents: No fluorine or methyl groups. Reactivity: The parent compound lacks electron-withdrawing substituents, making it less electrophilic at the ketone position compared to the difluoro derivative. Safety: Classified as an irritant, with handling precautions required . Fluorination may alter toxicity profiles due to altered metabolic pathways.

Isoxazole-Fused Hexahydropentalene

- Structure : Rel-(3aR,6aS)-6-methyl-3,6a-diphenyl-3a,4,6,6a-tetrahydro-isoxazolo[5,4-c]isoxazole (C₁₇H₁₆N₂O₂) .

- Key Differences: Functional Groups: Contains an isoxazole ring, introducing nitrogen-based polarity and aromaticity. Crystal Packing: Exhibits antiparallel molecular alignment along the c-axis and nonpolar phenyl stacking layers . The difluoro compound’s crystal structure may differ due to fluorine’s smaller atomic radius and stronger intermolecular interactions.

Data Table: Comparative Analysis

Research Findings and Implications

- Fluorine vs. Methyl Substituents : Fluorine’s electronegativity increases the ketone’s electrophilicity, enhancing reactivity in nucleophilic additions compared to the dimethyl analog’s steric hindrance .

- Crystal Packing : The isoxazole-fused compound’s antiparallel alignment suggests that fluorine’s smaller size in the difluoro derivative may enable tighter packing or unique hydrogen-bonding patterns.

- Safety and Handling: The parent pentalenone’s irritant properties highlight the need to assess fluorinated analogs for novel toxicity risks.

Biological Activity

Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one is a fluorinated compound with significant potential in various biological applications. Its unique structural characteristics, including the presence of difluoromethyl groups and a cyclopentane-like framework, contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHFO

- Molecular Weight : 134.12 g/mol

- CAS Number : 22515-18-0

- Purity : Typically available at 95% purity or higher

- Solubility : Very soluble in organic solvents with a solubility of approximately 6.05 mg/ml.

Structural Characteristics

The compound features a bicyclic structure that influences its pharmacokinetic properties, including absorption and distribution. Notably:

- Log P (octanol-water partition coefficient) : Ranges from 1.07 to 2.61, indicating moderate lipophilicity.

- TPSA (Topological Polar Surface Area) : 17.07 Ų, suggesting potential for good oral bioavailability.

This compound exhibits several biological activities that are of interest in pharmacological research:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.

- Cytotoxicity : In vitro assays have shown cytotoxic effects on cancer cell lines, suggesting possible applications in oncology.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.

1. Antimicrobial Properties

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/ml |

| Escherichia coli | 64 µg/ml |

| Pseudomonas aeruginosa | 128 µg/ml |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

2. Cytotoxicity in Cancer Models

In another investigation focusing on cancer therapeutics, this compound was tested on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The results indicated that the compound exhibits significant cytotoxicity, warranting further exploration in drug development.

Research Findings and Conclusion

This compound displays promising biological activities that could be harnessed for therapeutic applications. Its unique chemical structure allows it to interact with biological systems effectively, making it a candidate for further research in fields such as medicinal chemistry and pharmacology.

Future studies should focus on elucidating the detailed mechanisms of action and optimizing the compound's structure to enhance its efficacy and reduce potential side effects. Additionally, exploring its pharmacokinetic properties through in vivo studies will be crucial for assessing its viability as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for Rel-(3aR,6aS)-5,5-difluorohexahydropentalen-2(1H)-one in academic laboratories?

- Methodological Answer : A common approach involves 1,3-dipolar cycloaddition reactions, as demonstrated in analogous bicyclic systems. For example, substituted dihydroisoxazoles can be synthesized via catalytic 1,3-cyclization of precursors like 2-methyl-3-phenyl-2,5-dihydroisoxazole with acyl chlorides under triethylamine catalysis. Reaction conditions (e.g., solvent, temperature) must be optimized to control stereochemistry. Post-synthesis, purification via column chromatography and crystallization (using solvents like ethyl acetate/hexane) is critical to isolate enantiopure forms.

- Key Parameters :

| Reaction Type | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1,3-Cycloaddition | Triethylamine | Dichloromethane | RT | ~60-70% |

- Reference : Synthesis protocols from analogous cycloaddition reactions .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, in related bicyclic systems, asymmetric units with two independent molecules were resolved using CuKα radiation (λ = 1.54178 Å) and refined via SHELXTL-Plus software. Key metrics include bond lengths (e.g., C-N = 1.27–1.28 Å) and dihedral angles (e.g., 73–75° for ring puckering) to confirm the rel configuration. Complementary techniques like NMR NOE experiments can validate spatial arrangements in solution.

- Reference : Crystallographic data and refinement protocols .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Based on structurally similar compounds, this molecule may exhibit acute toxicity (oral LD50 Category 4) and skin/eye irritation (H315/H319). Researchers should:

- Use fume hoods and PPE (nitrile gloves, lab coats, goggles).

- Avoid dust generation; employ wet methods for transfer.

- Store in airtight containers under inert gas (e.g., argon).

- First Aid : Immediate rinsing with water for eye/skin contact; activated charcoal for ingestion.

- Reference : Safety protocols for analogous cyclohexanol derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For fluorinated bicyclic ketones, the electron-withdrawing effect of fluorine atoms increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are modeled using PCM (Polarizable Continuum Model) . Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via HPLC).

Q. What strategies resolve contradictions between spectroscopic data (NMR vs. X-ray) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering) in solution vs. solid-state. To reconcile:

Perform variable-temperature NMR to detect conformational flexibility.

Compare solid-state NMR with X-ray data to assess crystallographic packing effects.

Use DFT-optimized structures to simulate NMR chemical shifts (e.g., via Gaussian or ORCA).

Example: In a related dihydroisoxazole, X-ray showed a 75.4° dihedral angle, while NMR suggested rapid interconversion between two puckered states at room temperature.

Q. How does stereochemistry influence the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Enantiomers may exhibit divergent binding affinities due to chiral recognition in enzyme active sites. For example:

- Synthesize both enantiomers via chiral auxiliaries or asymmetric catalysis.

- Test inhibition against target enzymes (e.g., kinases) using fluorescence polarization or SPR (Surface Plasmon Resonance) .

- Data Analysis : Compare IC50 values and docking simulations (e.g., AutoDock Vina).

- Example : Racemic 1,3-dioxolanes showed 2–4× higher MIC values against S. aureus than enantiopure forms, highlighting stereochemical impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.